molecular formula C10H6N2O5S B15044974 (5E)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione

(5E)-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B15044974
M. Wt: 266.23 g/mol
InChI Key: CNQAUUWTCOSDSC-XBXARRHUSA-N
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Description

(5E)-5-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazolidine-2,4-dione core, which is a common scaffold in medicinal chemistry, particularly in the development of antidiabetic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters when reacted with appropriate alkylating or acylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include amino derivatives, ethers, and esters, depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in the development of new therapeutic agents, particularly for its antidiabetic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. For instance, in its antidiabetic role, it may act as a peroxisome proliferator-activated receptor (PPAR) agonist, modulating the expression of genes involved in glucose and lipid metabolism. The compound’s anti-inflammatory effects could be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for managing type 2 diabetes.

    Troglitazone: An earlier thiazolidinedione with similar properties but withdrawn due to safety concerns.

Uniqueness

(5E)-5-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE stands out due to its unique substitution pattern on the phenyl ring, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones.

Properties

Molecular Formula

C10H6N2O5S

Molecular Weight

266.23 g/mol

IUPAC Name

(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C10H6N2O5S/c13-7-2-1-5(3-6(7)12(16)17)4-8-9(14)11-10(15)18-8/h1-4,13H,(H,11,14,15)/b8-4+

InChI Key

CNQAUUWTCOSDSC-XBXARRHUSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)S2)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)NC(=O)S2)[N+](=O)[O-])O

Origin of Product

United States

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